Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Overview
Description
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride is a spirocyclic compound that features a unique structure combining a benzodioxole ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using simple and inexpensive catalysts like NaOH . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce these compounds on a larger scale. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized spirocyclic derivatives.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Exhibits a broad spectrum of biological properties, including antimicrobial and antitumor activities.
Spirotryprostatin A and B: Show microtubule assembly inhibition.
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride stands out due to its unique combination of a benzodioxole ring and a cyclopentane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11;/h3-4,7H,1-2,5-6,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSTNVOWHQQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.